[1-(1,3-benzodioxol-5-ylmethylamino)-1-oxopropan-2-yl] 2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetate
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Overview
Description
WAY-646416 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions with biological targets, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of WAY-646416 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic route typically includes:
Starting Materials: The synthesis begins with commercially available starting materials.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to facilitate the formation of the desired intermediates.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the required purity.
Industrial production methods for WAY-646416 are designed to maximize yield and efficiency. These methods often involve:
Scale-Up: Adapting laboratory-scale reactions to industrial-scale processes.
Optimization: Fine-tuning reaction conditions to improve yield and reduce by-products.
Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
WAY-646416 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, leading to the formation of different products.
Substitution: WAY-646416 can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents such as dichloromethane, ethanol.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in WAY-646416.
Scientific Research Applications
WAY-646416 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases, including its role as an inhibitor or activator of specific enzymes.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of WAY-646416 involves its interaction with specific molecular targets. These interactions can lead to:
Inhibition or Activation: The compound may inhibit or activate enzymes or receptors, leading to changes in cellular processes.
Pathways Involved: WAY-646416 may affect signaling pathways, such as those involving kinases or transcription factors, resulting in altered gene expression or protein activity.
Comparison with Similar Compounds
WAY-646416 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
WAY-151693: Known for its interactions with collagenase 3, but differs in its specific molecular structure and targets.
Eplontersen: Used in the treatment of polyneuropathy, with a different mechanism involving the reduction of transthyretin protein levels.
The uniqueness of WAY-646416 lies in its specific molecular interactions and the pathways it affects, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H23NO6 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
[1-(1,3-benzodioxol-5-ylmethylamino)-1-oxopropan-2-yl] 2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetate |
InChI |
InChI=1S/C24H23NO6/c1-14(24(27)25-11-15-5-6-20-22(7-15)30-13-29-20)31-23(26)10-18-12-28-21-9-17-4-2-3-16(17)8-19(18)21/h5-9,12,14H,2-4,10-11,13H2,1H3,(H,25,27) |
InChI Key |
WZMSJTDJWBRFPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CC2=C(C=C1)OCO2)OC(=O)CC3=COC4=C3C=C5CCCC5=C4 |
Origin of Product |
United States |
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